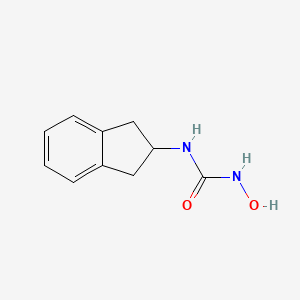![molecular formula C16H23NO4S B12631802 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine CAS No. 918871-28-0](/img/structure/B12631802.png)
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is a chemical compound known for its unique structure and properties This compound features a morpholine ring attached to a benzene ring, which is further substituted with an ethenyl group and a 2-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the benzene derivative. The benzene ring undergoes electrophilic aromatic substitution to introduce the ethenyl and 2-methylpropoxy groups. The sulfonyl group is then added through sulfonation reactions. Finally, the morpholine ring is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce sulfides.
Aplicaciones Científicas De Investigación
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The ethenyl and 2-methylpropoxy groups contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the benzene and sulfonyl groups.
Benzene Derivatives: Compounds like toluene or xylene, which have different substituents on the benzene ring.
Sulfonyl Compounds: Such as sulfonamides, which have a sulfonyl group attached to an amine.
Uniqueness
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
918871-28-0 |
|---|---|
Fórmula molecular |
C16H23NO4S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[3-ethenyl-4-(2-methylpropoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H23NO4S/c1-4-14-11-15(5-6-16(14)21-12-13(2)3)22(18,19)17-7-9-20-10-8-17/h4-6,11,13H,1,7-10,12H2,2-3H3 |
Clave InChI |
XALYEJIFYXCWSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


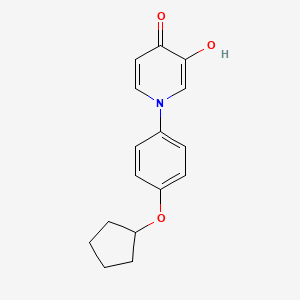
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
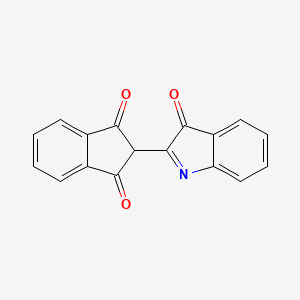
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

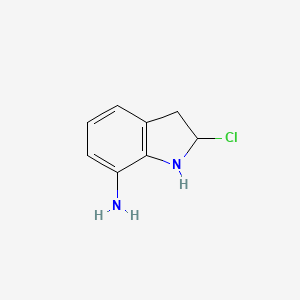
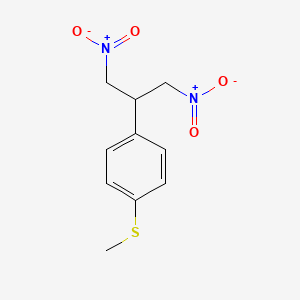
![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
